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Compound of Interest

Compound Name: Tadalafil impurity D

Cat. No.: B12282147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the critical role and analytical

considerations of Tadalafil Impurity D in the context of an Abbreviated New Drug Application

(ANDA) filing. The information provided is intended to guide researchers and quality control

professionals in the robust characterization and control of this impurity, ensuring compliance

with regulatory standards.

Introduction to Tadalafil Impurity D
Tadalafil Impurity D is a known process-related impurity and potential degradation product of

Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction

and pulmonary arterial hypertension.[1] Its chemical name is (6bR)-12-(1,3-Benzodioxol-5-

yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-

6,7,10(5H)-trione.[2][3] The presence and quantity of impurities in a generic drug product must

be meticulously controlled and documented to ensure its safety, quality, and efficacy, making

the study of Tadalafil Impurity D essential for a successful ANDA submission.

The control of impurities is governed by the International Council for Harmonisation (ICH)

guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug

Products).[4][5] These guidelines establish thresholds for reporting, identification, and

qualification of impurities.
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Regulatory Significance in ANDA Filings
For an ANDA to be approved, the impurity profile of the generic drug product must be

comparable to that of the Reference Listed Drug (RLD).[6][7] Any new impurity or an existing

impurity at a significantly higher level than in the RLD requires qualification to demonstrate its

safety. Tadalafil Impurity D, being a specified impurity, must be monitored and controlled

within established acceptance criteria.

Key Regulatory Considerations:

Identification and Characterization: The structure of Tadalafil Impurity D must be

unequivocally confirmed. This is typically achieved using advanced analytical techniques

such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and

Infrared (IR) spectroscopy.[3]

Reporting and Specification: All impurities present at a level greater than the reporting

threshold must be reported in the ANDA submission.[8][9] Tadalafil Impurity D should be

listed as a specified impurity in the drug substance and drug product specifications with a

defined acceptance criterion.

Qualification: The acceptance criterion for Tadalafil Impurity D must be justified.

Qualification can be achieved by demonstrating that the level of the impurity is not greater

than that observed in the RLD, or through toxicological studies if it is a new impurity or

present at higher levels.[6][7]

The logical workflow for handling impurities in an ANDA submission is outlined in the diagram

below.
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Caption: Logical workflow for impurity management in ANDA submissions.

Quantitative Data and Acceptance Criteria
The acceptance criteria for Tadalafil Impurity D are dictated by the maximum daily dose of

Tadalafil and the principles outlined in ICH guidelines. For generic products, these limits are

often established by comparing with the RLD.
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Table 1: ICH Thresholds for Impurities in New Drug Substances (ICH Q3A)[8][9]

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

≤ 2 g/day 0.05%
0.10% or 1.0 mg/day

(whichever is lower)

0.15% or 1.0 mg/day

(whichever is lower)

> 2 g/day 0.03% 0.05% 0.05%

Table 2: ICH Thresholds for Degradation Products in New Drug Products (ICH Q3B)[5]

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

< 10 mg 0.1%
0.2% or 50 µg TDI

(whichever is lower)

0.5% or 50 µg TDI

(whichever is lower)

10 mg - 100 mg 0.1%
0.2% or 150 µg TDI

(whichever is lower)

0.5% or 150 µg TDI

(whichever is lower)

> 100 mg - 2 g 0.1%
0.2% or 200 µg TDI

(whichever is lower)

0.5% or 200 µg TDI

(whichever is lower)

> 2 g 0.1% 0.1% 0.1%

TDI: Total Daily Intake

Note: The specific acceptance criterion for Tadalafil Impurity D in an ANDA should be

supported by batch analysis data and stability studies.

Experimental Protocols
This protocol outlines a sensitive and selective method for the determination of Tadalafil
Impurity D.

Objective: To separate, identify, and quantify Tadalafil Impurity D in Tadalafil drug substance

and drug product.
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Instrumentation:

Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole

Mass Spectrometer (MS/MS).[10][11]

Materials:

Tadalafil Reference Standard (RS)

Tadalafil Impurity D Certified Reference Material (CRM)

Acetonitrile (HPLC grade)

Formic acid (AR grade)

Ammonium acetate (AR grade)

Milli-Q water

Chromatographic Conditions:[10][12]

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min) % Mobile Phase B

0.0 10

5.0 90

6.0 90

6.1 10

| 8.0 | 10 |
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Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

Mass Spectrometric Conditions:[10][12]

Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions:

Tadalafil: m/z 390.4 → 268.3

Tadalafil Impurity D: m/z 422.4 → [To be determined by infusion of the standard]

Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.5 kV,

Source temperature: 150 °C, Desolvation temperature: 400 °C)

Procedure:

Standard Preparation: Prepare a stock solution of Tadalafil Impurity D CRM (e.g., 100

µg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Prepare a series of working

standards by serial dilution to construct a calibration curve (e.g., 0.01 to 1.0 µg/mL).

Sample Preparation (Drug Substance): Accurately weigh and dissolve the Tadalafil drug

substance in the diluent to obtain a final concentration of approximately 1 mg/mL.

Sample Preparation (Drug Product): Weigh and finely powder a representative number of

tablets. Extract a quantity of powder equivalent to one tablet with a suitable solvent,

sonicate, and dilute to a final concentration of approximately 1 mg/mL of Tadalafil. Filter the

solution through a 0.22 µm syringe filter.

Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

Quantification: Calculate the concentration of Tadalafil Impurity D in the samples using the

calibration curve generated from the peak areas of the standards.
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The experimental workflow for this protocol is illustrated below.

UPLC-MS/MS Analysis Workflow

Prepare Impurity D Standards

Inject into UPLC-MS/MS

Prepare Drug Substance Sample Prepare Drug Product Sample

Quantify Impurity D

Click to download full resolution via product page

Caption: Workflow for the analysis of Tadalafil Impurity D.

Objective: To investigate the potential for Tadalafil to degrade into Impurity D under various

stress conditions, as recommended by ICH guideline Q1A(R2).

Stress Conditions:[13][14]

Acid Hydrolysis: Reflux Tadalafil solution in 0.1 N HCl at 80 °C for 24 hours.

Base Hydrolysis: Reflux Tadalafil solution in 0.1 N NaOH at 80 °C for 24 hours.

Oxidative Degradation: Treat Tadalafil solution with 3% H₂O₂ at room temperature for 24

hours.

Thermal Degradation: Expose solid Tadalafil to 105 °C for 48 hours.

Photolytic Degradation: Expose Tadalafil solution to UV light (254 nm) and visible light as per

ICH guidelines.

Procedure:
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Prepare solutions of Tadalafil (e.g., 1 mg/mL) for each stress condition.

After the specified stress period, neutralize the acidic and basic samples.

Analyze the stressed samples using the validated UPLC-MS/MS method described in

section 4.1.

Monitor for the formation of Tadalafil Impurity D and any other degradation products.

Tadalafil's Mechanism of Action Signaling Pathway
Understanding the mechanism of action of the API provides a broader context for drug

development. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[15][16]
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Tadalafil Signaling Pathway
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Caption: Tadalafil's mechanism of action via PDE5 inhibition.

By inhibiting PDE5, Tadalafil prevents the degradation of cyclic guanosine monophosphate

(cGMP), leading to prolonged smooth muscle relaxation in the corpus cavernosum and

increased blood flow, which facilitates an erection upon sexual stimulation.[2][17]

Disclaimer: These application notes and protocols are intended for informational purposes for

qualified professionals. It is imperative to validate all analytical methods according to regulatory
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guidelines and internal standard operating procedures. The specific acceptance criteria for any

impurity must be established based on comprehensive stability and batch analysis data in the

context of a specific drug product and its manufacturing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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